5,8,11-Trioxa-2-azatetradecanedioic acid, 1-(phenylmethyl) ester
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Overview
Description
Cbz-N-amido-PEG3-acid is a polyethylene glycol derivative that contains a carbobenzoxy-protected amino group and a terminal carboxylic acid group. This compound is widely used in the field of drug delivery and bioconjugation due to its hydrophilic properties and ability to form stable amide bonds .
Preparation Methods
Cbz-N-amido-PEG3-acid is synthesized through a series of chemical reactions involving polyethylene glycol and carbobenzoxy-protected amine. The synthetic route typically involves the following steps:
Activation of the Carboxylic Acid Group: The terminal carboxylic acid group is activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).
Coupling Reaction: The activated carboxylic acid group reacts with a primary amine group to form a stable amide bond.
Protection and Deprotection: The amino group is protected with a carbobenzoxy group, which can be selectively removed under acidic conditions to expose the amine group
Chemical Reactions Analysis
Cbz-N-amido-PEG3-acid undergoes various chemical reactions, including:
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amine groups in the presence of activators such as EDC or DCC to form stable amide bonds
Deprotection: The carbobenzoxy-protected amino group can be deprotected under acidic conditions to expose the free amine group
Substitution Reactions: The exposed amine group can undergo substitution reactions with various electrophiles to form new derivatives.
Scientific Research Applications
Cbz-N-amido-PEG3-acid has a wide range of scientific research applications, including:
Drug Delivery: The hydrophilic polyethylene glycol spacer increases the solubility of drug molecules in aqueous media, making it an ideal candidate for drug delivery systems
Bioconjugation: The compound is used as a linker for bioconjugation, allowing for the attachment of drug molecules, targeting ligands, or other functional moieties.
Polymer Chemistry: It is used in the synthesis of various polymeric materials for biomedical applications
Protein Modification: The compound is used to modify proteins and peptides to improve their pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
The mechanism of action of Cbz-N-amido-PEG3-acid involves the formation of stable amide bonds with primary amine groups. The carbobenzoxy-protected amino group can be selectively removed under acidic conditions to expose the free amine group, allowing for further conjugation with drug molecules or other functional moieties . The polyethylene glycol spacer increases the solubility of the resulting conjugates in aqueous media, enhancing their bioavailability and stability .
Comparison with Similar Compounds
Cbz-N-amido-PEG3-acid is unique due to its combination of a carbobenzoxy-protected amino group and a terminal carboxylic acid group linked through a polyethylene glycol spacer. Similar compounds include:
Cbz-N-amido-PEG1-acid: Contains a shorter polyethylene glycol spacer.
Cbz-N-amido-PEG2-acid: Contains a slightly longer polyethylene glycol spacer.
Cbz-N-amido-PEG4-acid: Contains a longer polyethylene glycol spacer.
Cbz-N-amido-PEG6-acid: Contains an even longer polyethylene glycol spacer.
These similar compounds differ in the length of the polyethylene glycol spacer, which affects their solubility and bioavailability properties .
Properties
Molecular Formula |
C17H24NO7- |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H25NO7/c19-16(20)6-8-22-10-12-24-13-11-23-9-7-18-17(21)25-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,21)(H,19,20)/p-1 |
InChI Key |
SBHUTZVKPJPFBD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCC(=O)[O-] |
Origin of Product |
United States |
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